molecular formula C21H17ClN4O3 B11273804 N-[(2-Chlorophenyl)methyl]-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-D]pyrimidine-7-carboxamide CAS No. 923113-33-1

N-[(2-Chlorophenyl)methyl]-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-D]pyrimidine-7-carboxamide

Cat. No.: B11273804
CAS No.: 923113-33-1
M. Wt: 408.8 g/mol
InChI Key: XAOZXQUJPLTFTM-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-D]pyrimidine-7-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrrolo[3,2-D]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Properties

CAS No.

923113-33-1

Molecular Formula

C21H17ClN4O3

Molecular Weight

408.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

InChI

InChI=1S/C21H17ClN4O3/c1-25-12-15(19(27)23-11-13-7-5-6-10-16(13)22)17-18(25)20(28)26(21(29)24-17)14-8-3-2-4-9-14/h2-10,12H,11H2,1H3,(H,23,27)(H,24,29)

InChI Key

XAOZXQUJPLTFTM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chlorophenyl)methyl]-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-D]pyrimidine-7-carboxamide typically involves multi-step organic reactions

    Formation of the Pyrrolo[3,2-D]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenylmethyl Group: This can be achieved through a nucleophilic substitution reaction, where a chlorophenylmethyl halide reacts with the pyrrolo[3,2-D]pyrimidine intermediate.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid, while substitution reactions on the aromatic rings can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrrolo[3,2-D]pyrimidine derivatives in various chemical reactions.

Biology

Biologically, N-[(2-Chlorophenyl)methyl]-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-D]pyrimidine-7-carboxamide is investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential to treat various diseases. Its ability to interact with specific molecular targets could lead to the development of new medications for conditions such as cancer, inflammation, and infectious diseases.

Industry

Industrially, the compound’s unique properties make it useful in the development of new materials and chemical processes. Its reactivity and stability are advantageous in creating specialized polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which N-[(2-Chlorophenyl)methyl]-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-D]pyrimidine-7-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Chlorophenyl)methyl]-2-imino-5-oxo-1-(oxolan-2-ylmethyl)dipyrido[1,2-d:3’,4’-f]pyrimidine-3-carboxamide
  • N-[(2-Chlorophenyl)methyl]-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-D]pyrimidine-7-carboxamide

Uniqueness

Compared to similar compounds, N-[(2-Chlorophenyl)methyl]-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-D]pyrimidine-7-carboxamide stands out due to its specific structural features, such as the presence of the chlorophenylmethyl group and the pyrrolo[3,2-D]pyrimidine core. These features contribute to its unique reactivity and potential biological activity, making it a valuable compound for further research and development.

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